molecular formula C17H16FN5O2 B2416778 3-(2-fluorophenyl)-7-piperidin-1-ylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1396857-19-4

3-(2-fluorophenyl)-7-piperidin-1-ylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2416778
CAS No.: 1396857-19-4
M. Wt: 341.346
InChI Key: PURRADKWWYZOTI-UHFFFAOYSA-N
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Description

The compound “3-(2-fluorophenyl)-7-piperidin-1-ylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione” is a complex organic molecule that contains several functional groups and rings, including a fluorophenyl group, a piperidine ring, and a pyrimido[4,5-d]pyrimidine-2,4-dione moiety . These structural features suggest that this compound might have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of your compound can be predicted based on its chemical formula and the known properties of its constituent atoms and groups. For example, the fluorophenyl group is likely to be planar due to the sp2 hybridization of the carbon atoms, while the piperidine ring is likely to have a chair conformation due to the sp3 hybridization of its carbon atoms .


Chemical Reactions Analysis

The reactivity of your compound would be influenced by the presence of the various functional groups and the electronic properties of the molecule. For example, the fluorine atom in the fluorophenyl group is highly electronegative and might be involved in various types of reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of your compound, such as its melting point, solubility, and stability, can be predicted based on its structure and the known properties of similar compounds .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

3-(2-fluorophenyl)-7-piperidin-1-ylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione, as part of the broader family of pyrimidines, has been a subject of interest in chemical synthesis and structural analysis. For instance, research on similar compounds, like 1,3-Dimethylpyrimido[4,5-d]pyrimidine-2,4-(1H,3H)dione, demonstrated the feasibility of producing amino derivatives through specific chemical reactions, contributing to the development of pyrimidine chemistry (Gulevskaya et al., 1994).

Biological Activities and Potential Applications

Research into pyrimidine derivatives has uncovered various biological activities, which might extend to this compound. For example, studies have found that certain pyrimidine derivatives show potent anti-cancer activities, suggesting a potential role in cancer treatment (Singh & Paul, 2006). Additionally, compounds with similar structures have demonstrated significant herbicidal activities, indicating potential agricultural applications (Yang Huazheng, 2013).

Crystallography and Molecular Interactions

Crystallographic studies of related pyrimidine compounds have provided insights into molecular interactions, like hydrogen bonding and pi-pi stacking, which are crucial for understanding the physical and chemical properties of these molecules (Trilleras et al., 2009). Such knowledge is vital for designing drugs and materials with desired properties.

Mechanism of Action

The mechanism of action of your compound in biological systems would depend on its structure and the specific targets it interacts with. For example, similar pyrimido[4,5-d]pyrimidine-2,4-dione derivatives have been found to inhibit certain types of enzymes, such as EGFR and ErbB2 .

Safety and Hazards

The safety and hazards associated with your compound would depend on its structure and reactivity. For example, compounds containing fluorine can sometimes be hazardous due to the high reactivity of fluorine .

Future Directions

The future research directions for your compound could include further studies on its synthesis, characterization, and potential applications. For example, it might be interesting to investigate its biological activity and possible uses in medicine or other fields .

Properties

IUPAC Name

6-(2-fluorophenyl)-2-piperidin-1-yl-8H-pyrimido[4,5-d]pyrimidine-5,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN5O2/c18-12-6-2-3-7-13(12)23-15(24)11-10-19-16(20-14(11)21-17(23)25)22-8-4-1-5-9-22/h2-3,6-7,10H,1,4-5,8-9H2,(H,19,20,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PURRADKWWYZOTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=C3C(=N2)NC(=O)N(C3=O)C4=CC=CC=C4F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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